

2,6-Dihydroxy-3-cyanopyridine: A Versatile Heterocyclic Scaffold for Scientific Advancement

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Compound of Interest

Compound Name: 2,6-Dihydroxy-3-cyanopyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-cyanopyridine, a multifaceted heterocyclic compound, has emerged as a significant building block in the realms of medicinal chemistry and materials science. Its unique structural features, including the presence of hydroxyl, cyano, and pyridine moieties, impart a rich chemical reactivity, making it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of **2,6-dihydroxy-3-cyanopyridine**, with a particular focus on its burgeoning role in drug discovery and development.

Physicochemical Properties

2,6-Dihydroxy-3-cyanopyridine, with the chemical formula $C_6H_4N_2O_2$, is a light yellow to yellow solid.^[1] Its fundamental properties are summarized in the table below. The molecule's structure, featuring both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl oxygens and nitrile nitrogen), suggests its potential for forming intricate intermolecular interactions, a key aspect of its biological activity.

Property	Value	Reference
Molecular Weight	136.11 g/mol	[2]
CAS Number	35441-10-2	[2]
IUPAC Name	2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile	[2]
Synonyms	3-Cyano-2,6-dihydroxypyridine, 2,6-CNDP	[2]
Predicted pKa	3.51 ± 0.58	[1]
Storage Temperature	2-8°C	[1]

Tautomerism: A Key to Understanding Reactivity

A critical aspect of the chemistry of **2,6-dihydroxy-3-cyanopyridine** is its existence in various tautomeric forms. The equilibrium between the keto and enol forms significantly influences its chemical reactivity and biological interactions. The IUPAC name, 2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile, itself suggests the presence of a keto-enol tautomerism.[2] This phenomenon is common in hydroxypyridines, where the proton can migrate between the oxygen and nitrogen atoms of the ring. The stability of these tautomers can be influenced by factors such as the solvent, pH, and the presence of other functional groups.[3] Understanding the predominant tautomeric form under specific conditions is crucial for predicting reaction outcomes and designing molecules with desired biological activities.

Synthesis of 2,6-Dihydroxy-3-cyanopyridine

A common synthetic route to **2,6-dihydroxy-3-cyanopyridine** involves the condensation of 1,3-dibenzyluracil with cyanoacetamide in the presence of a base like sodium methoxide. The resulting intermediate is then treated with acid to yield the final product.

Experimental Protocol: Synthesis of 2,6-dihydroxy-3-cyanopyridine

Materials:

- 1,3-dibenzyluracil
- Cyanoacetamide
- Sodium methoxide
- Methanol
- Concentrated hydrochloric acid
- Water

Procedure:

- In a suitable reaction flask, add 1,3-dibenzyluracil, cyanoacetamide (1.2 equivalents), and sodium methoxide to methanol.
- Heat the reaction mixture to 45-50 °C and maintain this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to 20-30 °C and filter to collect the precipitate. Wash the filter cake with methanol.
- Transfer the filter cake to a new flask and add water. Heat the mixture to 70-75 °C to dissolve the solid.
- Slowly cool the solution to 0-5 °C and maintain this temperature for 2 hours to allow for crystallization.
- Filter the mixture and wash the filter cake with ice water to obtain the monosodium salt dihydrate of 2,6-dihydroxynicotinonitrile.
- Slowly add the filter cake to an aqueous solution of hydrochloric acid at 20-30 °C.
- Stir the mixture at 20-30 °C for 1 hour, then cool to 0-5 °C and hold for 2 hours to complete crystallization.

- Filter the suspension, wash the solid with ice water, and dry to obtain **2,6-dihydroxy-3-cyanopyridine**. A typical yield for this process is around 86.5%.^[4]

Reactivity and Applications in Organic Synthesis

The rich functionality of **2,6-dihydroxy-3-cyanopyridine** makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds. The hydroxyl groups can be alkylated or acylated, the cyano group can be hydrolyzed or reduced, and the pyridine ring can undergo various transformations. These reactions have been utilized to construct more complex scaffolds, such as pyridopyrimidines and thienopyridines, which are of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 6-amino-4-(aryl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (A Derivative)

Materials:

- An appropriate N-aryl-2-cyanoacetamide
- Aromatic aldehydes
- Malononitrile
- Ethanol
- Piperidine

Procedure:

- In 20 mL of ethanol, mix equimolar amounts of the N-aryl-2-cyanoacetamide, the desired aromatic aldehyde, and malononitrile.
- Add a few drops of piperidine to the mixture to catalyze the reaction.
- Reflux the reaction mixture for six hours.

- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Collect the resulting solid precipitate by filtration and wash with cold ethanol.

Applications in Drug Discovery

The cyanopyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Derivatives of **2,6-dihydroxy-3-cyanopyridine** have shown promise in a variety of therapeutic areas, particularly in oncology.

Inhibition of Survivin

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy.[5] The 3-cyanopyridine scaffold has been identified as a key pharmacophore for the inhibition of survivin.[6] Several studies have reported the synthesis of 3-cyanopyridine derivatives that exhibit potent cytotoxic activity against various cancer cell lines by modulating survivin expression.[4][5] These compounds often induce apoptosis and cell cycle arrest in cancer cells.[5]

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Inhibition of PIM-1 Kinase

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development. Several 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, demonstrating significant cytotoxic effects against cancer cells.

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Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic activities of several 3-cyanopyridine derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-oxo-3-cyanopyridine Derivatives

Compound	Target Cell Line	IC ₅₀ (μM)	Reference
5c	PC-3 (Prostate)	~half of 5-FU	[7]
MDA-MB-231 (Breast)	~half of 5-FU	[7]	
HepG2 (Liver)	~half of 5-FU	[7]	
5e	PC-3 (Prostate)	~2x more active than 5-FU	[7]
MDA-MB-231 (Breast)	~2.6x more active than 5-FU	[7]	
HepG2 (Liver)	comparable to 5-FU	[7]	
9o	Huh7 (Liver)	2.4	[4]
U251 (Glioma)	17.5	[4]	
A375 (Melanoma)	7.2	[4]	

Table 2: Cytotoxic Activity of 2-amino-3-cyanopyridine Derivatives

Compound	Target Cell Line	IC ₅₀ (μM)	Reference
10n	Huh7 (Liver)	5.9	[4]
U251 (Glioma)	6.0	[4]	
A375 (Melanoma)	7.2	[4]	

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

- Human cancer cell lines (e.g., MCF-7, HepG2)

- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Applications in Materials Science

While the primary focus of research on **2,6-dihydroxy-3-cyanopyridine** has been in the pharmaceutical sector, its unique electronic and structural properties also make it a candidate for applications in materials science. The cyanopyridine moiety is known to be a useful component in the design of functional materials, including those with interesting optical and electronic properties. Further exploration in this area could lead to the development of novel organic materials for various applications.

Experimental Workflow

The development of new bioactive compounds from **2,6-dihydroxy-3-cyanopyridine** typically follows a structured workflow, from initial synthesis to biological evaluation.

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Conclusion

2,6-Dihydroxy-3-cyanopyridine is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, rich reactivity, and the demonstrated biological activity of its derivatives make it a compound of great interest for further research and development. The ability of its derivatives to target key cancer-related pathways, such as those involving Survivin and PIM-1 kinase, underscores its importance in the quest for new and effective therapeutic agents. Future investigations into the diverse chemical space accessible from this scaffold are likely to uncover novel compounds with a wide range of applications.

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